molecular formula C14H9BrN4O3 B11711438 5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-39-9

5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one

Cat. No.: B11711438
CAS No.: 21303-39-9
M. Wt: 361.15 g/mol
InChI Key: NWANKNAIZXGDQI-UHFFFAOYSA-N
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Description

(3E)-5-BROMO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a nitrophenyl group, and a hydrazinylidene moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-BROMO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Nitrophenyl Hydrazine Addition: The brominated indole is then reacted with 2-nitrophenylhydrazine under basic conditions to form the hydrazinylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-BROMO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3E)-5-BROMO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (3E)-5-BROMO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (3E)-5-BROMO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE: Unique due to the presence of both bromine and nitrophenyl groups.

    (3E)-5-CHLORO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a chlorine atom instead of bromine.

    (3E)-5-BROMO-3-[2-(2-AMINOPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (3E)-5-BROMO-3-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of bromine and nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

21303-39-9

Molecular Formula

C14H9BrN4O3

Molecular Weight

361.15 g/mol

IUPAC Name

5-bromo-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C14H9BrN4O3/c15-8-5-6-10-9(7-8)13(14(20)16-10)18-17-11-3-1-2-4-12(11)19(21)22/h1-7,16,20H

InChI Key

NWANKNAIZXGDQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)Br)O)[N+](=O)[O-]

Origin of Product

United States

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